Product packaging for 2-Chloro-3-ethyl-6-nitroquinoline(Cat. No.:CAS No. 610320-22-4)

2-Chloro-3-ethyl-6-nitroquinoline

Cat. No.: B12597625
CAS No.: 610320-22-4
M. Wt: 236.65 g/mol
InChI Key: ZMAMZUFPIWZXQR-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-6-nitroquinoline is a multifunctional synthetic intermediate within the quinoline family, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. This compound is strategically designed for researchers developing novel therapeutic agents, particularly in the fields of anticancer, antimicrobial, and antimalarial research. The structure features three key reactive sites: the 2-chloro substituent is a prime handle for nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles to create diverse quinoline libraries; the 3-ethyl group can influence the electron density and overall pharmacokinetic properties of resulting molecules; and the 6-nitro group is a strongly electron-withdrawing moiety that can be selectively reduced to an aniline, facilitating further functionalization or serving as a key pharmacophore. Quinoline cores are extensively documented in scientific literature for their significant pharmacological potential, including demonstrated antitumor, antibacterial, anti-HIV, and antitubercular activities . The specific substitution pattern on this quinoline derivative makes it a valuable precursor for constructing complex molecular architectures, such as fused or binary heterocyclic systems, which are often explored for their enhanced biological efficacy . Furthermore, compounds incorporating nitroquinoline substructures are frequently investigated as tyrokinase PDGF-RTK inhibitors, DNA gyrase B inhibitors, and DNA topoisomerase inhibitors, highlighting their relevance in targeted therapy development . Researchers can utilize this high-quality building block to efficiently generate novel compounds for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new lead candidates in the face of emerging global challenges like antibiotic resistance . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O2 B12597625 2-Chloro-3-ethyl-6-nitroquinoline CAS No. 610320-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

610320-22-4

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-3-ethyl-6-nitroquinoline

InChI

InChI=1S/C11H9ClN2O2/c1-2-7-5-8-6-9(14(15)16)3-4-10(8)13-11(7)12/h3-6H,2H2,1H3

InChI Key

ZMAMZUFPIWZXQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3 Ethyl 6 Nitroquinoline and Analogous Structures

Classical and Contemporary Approaches to Quinoline (B57606) Core Construction

The formation of the quinoline ring system can be achieved through several named reactions, each offering a distinct approach to the cyclization process. These methods vary in their starting materials, reaction conditions, and the substitution patterns they can generate on the quinoline nucleus.

Skraup Synthesis and its Variants (e.g., Doebner-von Miller) for Quinoline Framework Formation

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. researchgate.netwikipedia.org In its classic form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.netwikipedia.org A significant modification of this method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the heterocyclic ring. wikipedia.orgiipseries.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

For the synthesis of a 6-nitroquinoline (B147349) derivative, the corresponding substituted aniline, p-nitroaniline, would be employed. researchgate.net The reaction proceeds under acidic conditions, often catalyzed by Brønsted acids like sulfuric acid or Lewis acids. wikipedia.org

The mechanism of the Skraup synthesis is a subject of ongoing investigation but is generally understood to proceed through several key steps. wikipedia.orgnih.gov Initially, under the harsh acidic and dehydrating conditions of the reaction, glycerol is dehydrated to form acrolein (propenal). iipseries.orgnih.gov

The subsequent steps involve:

Michael Addition: The aniline derivative performs a 1,4-conjugate addition to the acrolein. rsc.org

Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the benzene (B151609) ring.

Dehydration: The cyclized intermediate then dehydrates to form a 1,2-dihydroquinoline.

Oxidation: Finally, the dihydroquinoline is oxidized by the oxidizing agent present in the reaction mixture (e.g., nitrobenzene) to yield the aromatic quinoline product. iipseries.org

A 2006 study proposed a fragmentation-recombination mechanism for the related Doebner-Miller reaction, suggesting that the initial adduct of the aniline and the α,β-unsaturated carbonyl compound can fragment and then recombine to form the quinoline product. wikipedia.orgnih.gov

The regioselectivity of the Skraup and Doebner-von Miller reactions is a critical consideration when using substituted anilines. The position of the substituent on the aniline ring directs the electrophilic cyclization step.

p-Substituted Anilines: When a para-substituted aniline, such as p-nitroaniline, is used, the cyclization can only occur at the unsubstituted ortho position, leading exclusively to the formation of a 6-substituted quinoline. researchgate.net

m-Substituted Anilines: With meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often produced. researchgate.netbrieflands.com The ratio of these isomers is influenced by the electronic nature of the substituent. Ortho- and para-directing groups, like a methyl group, tend to favor the formation of the 7-substituted quinoline. brieflands.com

o-Substituted Anilines: Ortho-substituted anilines yield 8-substituted quinolines. researchgate.net

To synthesize a 3-ethylquinoline (B157896) derivative using the Doebner-von Miller approach, an appropriate α,β-unsaturated carbonyl compound would be required, such as 1-penten-3-one.

Aniline SubstituentResulting Quinoline Isomer(s)Reference
para-Nitro6-Nitroquinoline researchgate.net
meta-Methyl7-Methylquinoline and 5-Methylquinoline brieflands.com
ortho-Nitro8-Nitroquinoline researchgate.net

Friedländer Synthesis for Quinoline Nucleus Assembly

The Friedländer synthesis, discovered by Paul Friedländer, is another versatile method for constructing the quinoline nucleus. wikipedia.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or aldehyde. wikipedia.orgnih.gov The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases. wikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Aldol (B89426) Condensation First: The reaction begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the other carbonyl reactant, followed by cyclization and dehydration to form the quinoline.

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to cyclize and subsequently dehydrate.

To apply this method for the synthesis of 2-Chloro-3-ethyl-6-nitroquinoline, one would theoretically start with 2-amino-5-nitrobenzaldehyde (B1606718) and 2-butanone. However, the introduction of the 2-chloro substituent is not a direct outcome of the classical Friedländer synthesis and would require a subsequent chlorination step or a modified starting material.

Combes Synthesis and Related Cyclization Reactions

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones. iipseries.orgwikipedia.org This method is distinct from others as it specifically employs a 1,3-dicarbonyl compound. wikipedia.org

The mechanism involves the initial formation of a Schiff base (enamine) from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.org This intermediate, upon protonation with a strong acid like sulfuric acid, undergoes an intramolecular electrophilic cyclization, which is the rate-determining step. Subsequent dehydration of the cyclized intermediate yields the substituted quinoline. wikipedia.org

The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the reactants. wikiwand.com For the synthesis of a 3-ethylquinoline derivative, a β-diketone such as 2,4-hexanedione (B1211359) could be reacted with 4-nitroaniline (B120555). This would be expected to yield 2-methyl-3-ethyl-6-nitroquinolin-4-ol, which would require further steps to introduce the 2-chloro substituent and remove the 4-hydroxyl group.

Vilsmeier-Haack Cyclization as a Route to 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.comchemistrysteps.com This reaction can be adapted for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inrsc.org This approach is particularly relevant for the synthesis of this compound, as it directly installs the 2-chloro substituent and provides a 3-formyl group that can be a precursor to the 3-ethyl group.

The reaction proceeds by treating an N-arylacetamide with the Vilsmeier reagent. allresearchjournal.comresearchgate.net For the target molecule, the starting material would be N-(4-nitrophenyl)acetamide, which can be prepared from 4-nitroaniline. The Vilsmeier-Haack cyclization of this acetanilide (B955) would yield 2-chloro-3-formyl-6-nitroquinoline.

The reaction is generally regioselective, and the yields are often good, particularly when the N-arylacetamide bears electron-donating groups. niscpr.res.in However, the presence of a strong electron-withdrawing group like a nitro group can make the reaction more challenging.

The resulting 2-chloro-3-formyl-6-nitroquinoline is a versatile intermediate. niscpr.res.innih.gov The 3-formyl group can be converted to a 3-ethyl group through various standard organic transformations, such as a Wolff-Kishner or Clemmensen reduction of the corresponding 3-acetylquinoline (B1336125) (which could be formed via a Grignard reaction on the aldehyde followed by oxidation), or through reduction of the tosylhydrazone of the 3-formyl group. The Cannizzaro reaction of 2-chloro-3-formylquinolines has also been investigated, leading to other functionalized quinolines. ias.ac.in

Starting Material (N-Arylacetamide)Vilsmeier-Haack ProductPotential Final ProductReference
N-Phenylacetamide2-Chloro-3-formylquinoline2-Chloro-3-ethylquinoline allresearchjournal.com
N-(4-Nitrophenyl)acetamide2-Chloro-3-formyl-6-nitroquinolineThis compound niscpr.res.in (by analogy)
N-(m-Methoxyphenyl)acetamide2-Chloro-7-methoxy-3-formylquinoline2-Chloro-3-ethyl-7-methoxyquinoline niscpr.res.in

Palladium-Catalyzed Cyclization Strategies for Quinoline Synthesis

Palladium catalysis offers a powerful tool for the synthesis of quinolines through various cyclization strategies. One notable approach involves the intramolecular cyclization of N-propargylanilines. nih.govresearchgate.net In this method, a palladium catalyst, such as palladium(II) acetate, coordinates with the alkyne moiety of the N-propargylaniline, enhancing its electrophilicity. nih.gov This is followed by an intramolecular nucleophilic attack from the aniline ring to form a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product. nih.gov This methodology provides a route to functionalized quinolines under relatively mild conditions.

Rhodium-Catalyzed Conjugate Addition Chemistry for Regiospecific Quinoline Synthesis

Rhodium catalysts have proven effective in the synthesis of quinoline derivatives through various mechanisms. One such strategy is the cycloisomerization of N-propargyl enamine derivatives. nih.gov This reaction, often catalyzed by a rhodium complex in the presence of a base, proceeds via an intramolecular nucleophilic attack of the enamine on the rhodium-activated alkyne. nih.gov This leads to the formation of a six-membered azacycle, which can be a precursor to the quinoline core. nih.gov This method is valuable for its ability to construct the quinoline ring system with control over the substitution pattern.

Cobalt-Catalyzed Cyclization Approaches

The use of earth-abundant and less expensive cobalt catalysts has gained traction in quinoline synthesis. A significant approach involves the annulation of anilides with internal alkynes. rsc.orgresearchgate.netdocumentsdelivered.comresearchgate.net This transformation is thought to proceed through an ortho C-H activation of the anilide, followed by the nucleophilic addition of the resulting C-Co species to the alkyne. rsc.orgresearchgate.net The use of a Lewis acid co-catalyst, such as zinc triflate (Zn(OTf)₂), is often crucial for the success of this reaction, likely by enhancing the electrophilicity of the amide. rsc.orgresearchgate.net This method is attractive due to its use of a low-cost catalyst and readily available starting materials. rsc.org

CatalystPrecursorsKey Reaction Type
PalladiumN-PropargylanilinesIntramolecular Cyclization
RhodiumN-Propargyl enaminesCycloisomerization
CobaltAnilides and AlkynesC-H Activation/Annulation

Specific Synthetic Routes to this compound

The synthesis of the title compound requires not only the formation of the quinoline ring but also the specific placement of the chloro, ethyl, and nitro groups.

The introduction of a nitro group at the 6-position of the quinoline ring is typically achieved through electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction is highly dependent on the existing substituents on the quinoline ring.

For a pre-formed 2-chloro-3-ethylquinoline, direct nitration would be the most straightforward approach. The conditions for nitration generally involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. acs.org The directing effects of the substituents already present on the quinoline ring will determine the position of the incoming nitro group. In quinoline itself, electrophilic substitution under acidic conditions typically favors the 5- and 8-positions. organicchemistrytutor.com However, the electronic and steric influence of the chloro and ethyl groups at positions 2 and 3, respectively, would alter this preference.

Studies on the nitration of substituted quinolines provide valuable insights. For instance, the nitration of 2-chloro-4-methylquinoline (B123181) yields a mixture of the 8-nitro and 6-nitro isomers, with the 8-nitro derivative being the major product. acs.org This suggests that the 6-position is susceptible to nitration, albeit potentially as a minor product in some cases.

To achieve regioselective nitration at the 6-position, one might consider strategies that block other reactive positions or utilize directing groups. For example, the nitration of 6-bromoquinoline (B19933) with copper(II) trifluoromethanesulfonate (B1224126) and potassium nitrite (B80452) has been shown to produce 6-nitroquinoline, demonstrating a method for introducing a nitro group at the 6-position via a halogen precursor. chemicalbook.com Another approach involves the use of protecting groups on the nitrogen of a tetrahydroquinoline precursor to control the regioselectivity of nitration, followed by re-aromatization and further functionalization. researchgate.net

Strategies for Introducing the Nitro Group at Position 6

Nitration of Precursor Quinoline Derivatives

The introduction of a nitro group (—NO₂) onto the quinoline ring is a critical step, typically achieved through electrophilic aromatic substitution. The position of nitration is dictated by the electronic properties of the existing substituents on the quinoline core. For the synthesis of 6-nitroquinolines, the precursor is treated with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). beilstein-journals.org

The reaction proceeds via the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the benzene portion of the quinoline ring. In the case of 2-chloro-4-methylquinoline, nitration has been shown to yield a mixture of products, with the 8-nitro derivative being the major product and the 6-nitro isomer, a necessary precursor for the target molecule, forming as a secondary product. acs.org Similarly, 4-hydroxyquinolines can be nitrated to produce 4-hydroxy-6-nitroquinolines. scholarsresearchlibrary.com The separation of these isomers is a crucial subsequent step.

Table 1: Representative Nitration Reactions of Quinoline Derivatives

Precursor Reagents Product(s) Reference
2-Chloro-4-methylquinoline Conc. H₂SO₄, Fuming HNO₃ 2-Chloro-4-methyl-8-nitroquinoline (major), 2-Chloro-4-methyl-6-nitroquinoline (minor) acs.org
4-Hydroxyquinolines Conc. H₂SO₄, Conc. HNO₃ 4-Hydroxy-6-nitroquinolines scholarsresearchlibrary.com
6-Bromoquinoline KNO₂, Cu(OTf)₂, DMSO 6-Nitroquinoline chemicalbook.com
Reduction of Nitroarenes to Anilines as a Preliminary Step

In many synthetic routes for complex quinolines, a nitro group serves as a precursor to an amino group (—NH₂). The reduction of a nitroarene to an aniline derivative is a fundamental transformation. This step is particularly important when the synthetic strategy involves building the quinoline ring from a substituted aniline, such as in the Friedländer or Skraup syntheses.

For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) can be achieved via the Doebner-von Miller reaction, which uses 4-nitroaniline as a starting material. nih.gov In other pathways, a pre-formed nitroquinoline can be reduced to the corresponding aminoquinoline. A common method for this reduction is catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) at elevated pressure. nih.gov This transformation is highly efficient and yields the aminoquinoline, which can then be used in further functionalization reactions, such as diazotization to introduce other substituents.

Methodologies for Chlorination at Position 2

The introduction of a chlorine atom at the C-2 position of the quinoline ring is a key transformation for synthesizing the target compound. This is most commonly achieved by converting a quinolin-2(1H)-one (also known as a carbostyril) into the 2-chloroquinoline (B121035).

Utilization of Phosphoryl Chloride (POCl₃) in Synthetic Transformations

Phosphoryl chloride (POCl₃) is the most widely used reagent for the conversion of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) to 2-chloroquinolines. commonorganicchemistry.comnih.gov The reaction involves heating the quinolinone substrate in neat POCl₃ or in a mixture with phosphorus pentachloride (PCl₅), which can enhance the reactivity. indianchemicalsociety.com

The mechanism involves the phosphorylation of the carbonyl oxygen of the quinolinone, creating a highly reactive intermediate with a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C-2 position leads to the displacement of the phosphate (B84403) group and formation of the 2-chloroquinoline. nih.gov This method is robust and applicable to a wide range of substituted quinolinones.

Table 2: Chlorination of Quinolinone Derivatives using POCl₃

Substrate Reagent(s) Product Key Features Reference
Quinolin-2(1H)-one POCl₃ 2-Chloroquinoline Standard method, often heated to reflux. commonorganicchemistry.com
Substituted Quinolin-2(1H)-ones POCl₃ / PCl₅ Substituted 2-Chloroquinolines PCl₅ can increase the efficacy for less reactive substrates. indianchemicalsociety.com
Dihydroxy-indeno[1,2-b]pyrroles POCl₃ 2-(Chloromethyl)-4-oxo-indeno[1,2-b]pyrroles Demonstrates POCl₃'s role in simultaneous deoxygenation and chlorination. nih.gov
Nucleophilic Substitution of Oxygen-containing Intermediates

The formation of 2-chloroquinoline from a quinolin-2-one is a classic example of a nucleophilic substitution reaction where the hydroxyl/oxo group is converted into a better leaving group before being displaced. acs.org The hydroxyl group of the quinolinone tautomer is a poor leaving group. Reagents like POCl₃ activate it by converting it into a phosphate ester, which is an excellent leaving group.

Once the 2-chloroquinoline is formed, the chlorine atom itself can be replaced by other nucleophiles. mdpi.com Resonance structures of the quinoline ring show that the C-2 and C-4 positions are electron-deficient and thus susceptible to nucleophilic attack. quora.com While the target molecule retains the 2-chloro substituent, this reactivity is fundamental to the synthesis of other quinoline derivatives. For example, treatment of 2-chloroquinolines with sodium methoxide (B1231860) can yield 2-methoxyquinolines. acs.org

Introduction of the Ethyl Group at Position 3

Introducing an alkyl group, such as ethyl, at the C-3 position of a quinoline ring can be challenging. Direct Friedel-Crafts alkylation is often not feasible or leads to a mixture of products. Modern synthetic methods have been developed to achieve this transformation with greater control and regioselectivity.

One innovative strategy involves a three-step, one-pot sequence that achieves direct C3-H alkylation under transition-metal-free conditions. researchgate.net This method proceeds through:

1,4-Dearomative Addition: A Grignard reagent (like tBuMgCl) and a Lewis acid (like BF₃·OEt₂) activate the quinoline for a 1,4-addition.

Functionalization at C-3: An enone (a precursor for the ethyl group, such as 1-penten-3-one) is added, which attacks the C-3 position of the dearomatized intermediate.

Rearomatization: An acid-driven elimination step restores the aromaticity of the quinoline ring, leaving the alkyl group at the C-3 position. researchgate.netresearchgate.net

While this method introduces a ketone-containing side chain, further standard chemical reductions can be employed to convert it to the simple ethyl group required for the target molecule. Other methods, such as radical-based iodination at C-3 followed by cross-coupling reactions, also provide a pathway to C-3 functionalized quinolines. acs.org

Green Chemistry Principles in Quinoline Synthesis

In recent years, the synthesis of quinolines has been revolutionized by the adoption of green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.nettandfonline.com Traditional methods like the Skraup or Doebner-von Miller reactions often require harsh conditions and strong acids. tandfonline.com

Modern approaches focus on several key areas:

Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol. tandfonline.com

Efficient Catalysts: Utilizing reusable or non-toxic catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, or various nanocatalysts to drive reactions under milder conditions. researchgate.netnih.gov

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel, which simplifies procedures, saves energy, and reduces waste. researchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comijpsjournal.com

These green methodologies are applicable to the synthesis of a wide variety of quinoline derivatives and represent a significant shift towards more sustainable chemical manufacturing. researchgate.net

Ultrasound-Assisted Synthesis of Quinoline Derivatives

The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool, aligning with the principles of green chemistry by often reducing reaction times, increasing yields, and enabling milder reaction conditions. rsc.org This technique, known as sonochemistry, utilizes acoustic cavitation to enhance mass transfer and homogenize reaction mixtures, thereby accelerating reaction rates. rsc.org

Further examples of sonochemistry in the synthesis of related heterocyclic systems include the rapid, copper-catalyzed synthesis of 3-alkynyl substituted 2-chloroquinoxaline (B48734) derivatives. nih.govnih.gov This method highlights the compatibility of ultrasound with metal-catalyzed reactions, providing an environmentally safer route with high yields. Similarly, new 7-chloroquinoline (B30040) derivatives have been synthesized using ultrasound irradiation, which offers advantages in terms of reaction times, yields, and product purity compared to traditional thermal methods. tandfonline.com The synthesis of quinazolinone derivatives has also been achieved under ultrasound-assisted, transition-metal-free conditions, showcasing the broad applicability of this technology. bgu.ac.il

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

Reaction Type Method Reaction Time Yield Reference
Vilsmeier-Haack Cyclization Ultrasound Minutes Comparable to conventional researchgate.net
Vilsmeier-Haack Cyclization Conventional Reflux Hours Good researchgate.net
N-alkylation of Imidazole Ultrasound 150-180 minutes ~5% higher than TH rsc.org
N-alkylation of Imidazole Conventional Thermal Heating (TH) 720-960 minutes Good rsc.org
Synthesis of 7-chloroquinoline derivatives Ultrasound 30 minutes High tandfonline.com

Metal-Free Mediated Reaction Protocols

The development of metal-free synthetic routes is a primary focus in modern organic chemistry to avoid the costs, toxicity, and disposal issues associated with transition metals. nih.gov Several innovative metal-free protocols for quinoline synthesis have been established, offering environmentally benign alternatives to classical methods. nih.govmdpi.com

A prominent metal-free method for generating the key precursor, 2-chloro-3-formylquinoline, is the Vilsmeier-Haack reaction . niscpr.res.inresearchgate.netbenthamdirect.comrsc.org This reaction employs a reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of N-arylacetamides into 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com This process is regioselective and provides good to moderate yields, with electron-donating groups on the N-arylacetamide generally facilitating the reaction. niscpr.res.in The resulting 2-chloro-3-formylquinoline is a versatile intermediate, amenable to further transformations at both the chloro and formyl positions. niscpr.res.inresearchgate.net

Other notable metal-free approaches include:

Iodine-Catalyzed Reactions : Molecular iodine has been used as an efficient, low-cost, and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This method boasts high regioselectivity, short reaction times, and broad substrate scope. rsc.org

Radical-Promoted Cyclizations : N-bromosuccinamide (NBS) can mediate a radical reaction to form 3-substituted quinolines from arylamine precursors under visible light promotion. mdpi.com

Brønsted Acid Catalysis : Non-corrosive, recyclable acid catalysts like o-benzenedisulfonimide (B1365397) have been applied to solvent-free Friedländer reactions to produce quinolines. mdpi.com

These metal-free strategies provide powerful tools for constructing the quinoline core with diverse functionalities, avoiding the drawbacks of metal contamination in the final products. rsc.orgnih.gov

Table 2: Examples of Metal-Free Reagents in Quinoline Synthesis

Reagent/Catalyst Reaction Type Starting Materials Product Type Reference
Vilsmeier Reagent (POCl₃/DMF) Cyclization N-Arylacetamides 2-Chloro-3-formylquinolines niscpr.res.inrsc.org
Molecular Iodine (I₂) One-pot Cyclization Aryl amines, Acetylenedicarboxylates Quinoline-2,4-dicarboxylates rsc.org
N-Bromosuccinamide (NBS) Radical Cyclization Propenoates with azide (B81097) group 3-Substituted quinolines mdpi.com
o-Benzenedisulfonimide Friedländer Reaction 2-Aminoarylketones, Carbonyl compounds 2,3-Substituted quinolines mdpi.com

Atom Economy and Waste Reduction in Quinoline Synthesis

Green chemistry principles are increasingly integral to the design of synthetic routes, emphasizing the importance of atom economy and waste minimization. rsc.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgprimescholars.com The ideal reaction has 100% atom economy, where all reactant atoms are found in the product, and no atoms are wasted as byproducts. researchgate.net

Addition reactions are prime examples of atom-economical processes. rsc.org In contrast, many classical named reactions used for quinoline synthesis, while effective, often suffer from poor atom economy due to the formation of stoichiometric byproducts, leading to significant chemical waste. primescholars.com

Strategies to improve the green credentials of quinoline synthesis focus on:

Designing Efficient Reaction Pathways : The BHC Company's synthesis of Ibuprofen is a classic example of a redesigned process that significantly improves atom economy over the traditional route by employing catalytic steps where catalysts are recovered and reused. rsc.org This principle can be applied to quinoline synthesis by favoring catalytic methods over those that use stoichiometric reagents.

Use of Greener Solvents and Catalysts : Employing water as a solvent or using recyclable, non-toxic catalysts contributes to waste reduction. tandfonline.com

One-Pot Reactions : Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, reduces the need for intermediate purification steps, thus saving solvents and minimizing waste. The iodine-catalyzed synthesis of quinoline-2,4-dicarboxylates is an example of such an efficient one-pot protocol. rsc.org

The Vilsmeier-Haack reaction, while a powerful tool, is an example where atom economy is a concern. The reaction generates significant byproducts from the phosphorus-based reagent. niscpr.res.in A full analysis of the atom economy would involve comparing the molecular weight of the desired 2-chloro-3-formylquinoline product against the sum of the molecular weights of all reactants, including the N-arylacetamide, DMF, and POCl₃. The generation of phosphorus-containing waste products inherently lowers the atom economy of this process. Therefore, while it is a useful and versatile reaction, from a green chemistry perspective, developing catalytic alternatives with higher atom economy remains a desirable goal.

Chemical Reactivity and Derivatization of 2 Chloro 3 Ethyl 6 Nitroquinoline

Reactions Involving the Chloro Group at Position 2

The primary site of reactivity in 2-chloro-3-ethyl-6-nitroquinoline is the carbon atom bearing the chloro substituent. The electron-deficient nature of this position facilitates the displacement of the chloride ion by a wide array of nucleophiles and enables its participation in modern cross-coupling methodologies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro group at the 6-position further enhances the electrophilicity of the C2-carbon, thereby facilitating the attack by nucleophiles.

While specific studies on this compound are not extensively documented, the reactivity can be reliably inferred from studies on structurally similar compounds. For instance, research on 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione demonstrates the successful substitution of the chloro group with various nucleophiles, providing a strong model for the expected reactivity of the title compound.

This compound is expected to react readily with a variety of nitrogen-based nucleophiles. These reactions are fundamental in the synthesis of diverse heterocyclic systems and functionalized quinolines.

Amines: Primary and secondary amines are anticipated to displace the chloro group to form the corresponding 2-amino-3-ethyl-6-nitroquinoline derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrogen chloride generated. The reaction conditions can be tailored based on the nucleophilicity of the amine.

Hydrazines: The reaction with hydrazine hydrate would lead to the formation of 2-hydrazinyl-3-ethyl-6-nitroquinoline. This derivative can serve as a key intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, through subsequent cyclization reactions.

Azides: Treatment with sodium azide (B81097) would yield 2-azido-3-ethyl-6-nitroquinoline. Azidoquinolines are versatile intermediates that can undergo various transformations, including cycloaddition reactions and reduction to the corresponding aminoquinolines. In a study on a related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, the reaction with sodium azide proceeded smoothly to afford the corresponding azido derivative, as confirmed by the appearance of a characteristic absorption band for the azido group in the IR spectrum at 2150 cm-1.

The following table summarizes the expected products from the reaction of this compound with various nitrogen-based nucleophiles, based on the reactivity of analogous compounds.

NucleophileReagent ExampleExpected Product
Primary AmineR-NH22-(Alkyl/Arylamino)-3-ethyl-6-nitroquinoline
Secondary AmineR2NH2-(Dialkyl/Diaryl/Alkylarylamino)-3-ethyl-6-nitroquinoline
HydrazineNH2NH2·H2O2-Hydrazinyl-3-ethyl-6-nitroquinoline
AzideNaN32-Azido-3-ethyl-6-nitroquinoline

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can also displace the chloro group at the C2 position. The reaction with alkoxides, like sodium methoxide (B1231860) or ethoxide, would yield the corresponding 2-alkoxy-3-ethyl-6-nitroquinoline ethers. The use of hydroxides, such as sodium or potassium hydroxide, would lead to the formation of 3-ethyl-6-nitroquinolin-2(1H)-one, the corresponding quinolinone derivative. These reactions typically require heating in a suitable solvent.

Thiols and their corresponding thiolates are potent nucleophiles that are expected to react efficiently with this compound to form 2-(alkyl/arylthio)-3-ethyl-6-nitroquinoline derivatives. In a study involving a similar substrate, the reaction with thiophenol led to the successful displacement of the chloride, demonstrating the feasibility of this transformation. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

The regioselectivity of nucleophilic aromatic substitution on substituted quinolines is a critical aspect of their chemistry. In this compound, the C2 position is highly activated towards nucleophilic attack due to the adjacent ring nitrogen. In dihalo-substituted quinolines, the relative reactivity of the halogen atoms often dictates the site of substitution. For instance, in 6-bromo-2-chloroquinoline, selective reactions can be achieved, highlighting the difference in reactivity between the chloro and bromo substituents. Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I. However, in palladium-catalyzed reactions, the reactivity order is often reversed (I > Br > Cl). The presence of the electron-withdrawing nitro group at the C6 position is expected to enhance the reactivity of the C2-chloro group towards nucleophilic displacement.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound, as an aryl chloride, is a suitable substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. It is anticipated that this compound can be coupled with various aryl or vinyl boronic acids or their esters to furnish 2-aryl(or vinyl)-3-ethyl-6-nitroquinolines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The reaction of this compound with terminal alkynes would yield 2-alkynyl-3-ethyl-6-nitroquinoline derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction provides an alternative to classical nucleophilic substitution for the formation of C-N bonds and often proceeds under milder conditions with a broader substrate scope. This compound can be coupled with a wide range of primary and secondary amines to afford the corresponding 2-aminoquinoline derivatives. The choice of palladium catalyst and ligand is crucial for the success of the reaction. Studies on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline have demonstrated that with the appropriate choice of catalyst and reaction conditions, selective amination at either the C2 or C6 position can be achieved, underscoring the fine-tuning possible with these reactions.

The following table provides a general overview of the expected cross-coupling reactions for this compound.

Reaction NameCoupling PartnerExpected Product
Suzuki CouplingR-B(OH)22-Aryl/Vinyl-3-ethyl-6-nitroquinoline
Sonogashira CouplingR-C≡CH2-Alkynyl-3-ethyl-6-nitroquinoline
Buchwald-Hartwig AminationR1R2NH2-(Amino)-3-ethyl-6-nitroquinoline

Transformations of the Nitro Group at Position 6

The nitro group at the 6-position of the quinoline (B57606) core is a versatile functional group that governs much of the reactivity of this compound. Its strong electron-withdrawing nature not only influences the electron density of the entire heterocyclic system but also allows for a range of chemical transformations, most notably reduction to the corresponding amino group and activation of the ring toward nucleophilic substitution reactions.

The conversion of the 6-nitro group to a 6-amino group is a pivotal transformation, yielding 6-amino-2-chloro-3-ethylquinoline, a valuable intermediate for the synthesis of more complex molecules. This reduction can be accomplished through several methods, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. wikipedia.orgmasterorganicchemistry.com Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this purpose, valued for its high activity and the clean nature of the reaction, which typically produces water as the only byproduct. mdpi.comfujifilm.com The reaction involves the use of hydrogen gas (H₂), often under atmospheric or slightly elevated pressure, in a suitable solvent. masterorganicchemistry.comnih.gov

For substrates like this compound, a key challenge is achieving chemoselective reduction of the nitro group without affecting the chloro-substituent at the 2-position (hydrogenolysis). The selectivity of Pd/C catalysts can be influenced by reaction conditions such as temperature, pressure, solvent, and the presence of catalyst modifiers. researchgate.net Studies on similar chloro-nitroaromatic compounds have shown that high selectivity for the amino product can be achieved with Pd/C catalysts under optimized conditions, minimizing the undesired dehalogenation side reaction. researchgate.net

The use of metal salts in acidic or neutral media is a classic and reliable method for nitro group reduction. Stannous chloride (tin(II) chloride, SnCl₂) is particularly effective and widely used for the reduction of aromatic nitro compounds due to its good yields and tolerance of various functional groups. scispace.comstrategian.com The reaction is typically carried out in a solvent such as ethanol. scispace.comnih.gov

This method is well-suited for the synthesis of aminoquinolines from their nitro precursors. nih.gov The reduction of various nitroquinolines to the corresponding aminoquinolines using SnCl₂ proceeds under mild conditions with high yields, demonstrating its applicability to substrates like this compound. nih.gov The process offers a simple and rapid transformation that is compatible with functional groups like halogen atoms. strategian.comnih.gov

Recent research has focused on developing more sustainable and cost-effective catalysts for nitro group reduction, moving beyond traditional noble metals. Copper(II) oxide (CuO) has emerged as a reusable solid reagent for the reduction of nitroquinolines to aminoquinolines. acs.org This novel system employs hydrazine monohydrate as a hydrogen donor and proceeds under mild conditions. acs.org

The high activity and selectivity of the CuO catalyst are attributed to the formation of oxygen vacancies on its surface in the reducing environment. acs.org These vacancies facilitate the adsorption and selective activation of the nitro group, leading to its efficient reduction. acs.org The CuO reagent can be recovered and reused for several cycles, presenting an advantage in terms of sustainability. acs.org Other novel systems based on earth-abundant materials, such as those involving copper or nickel, are also being explored for the catalytic reduction of various nitroaromatic compounds. mdpi.comrsc.org

Table 1: Comparison of Reduction Methods for Nitroquinoline Derivatives

Method Catalyst/Reagent Typical Conditions Advantages Potential Challenges
Catalytic Hydrogenation Pd/C H₂ gas, various solvents (e.g., ethanol, ethyl acetate) High efficiency, clean reaction (water byproduct) Potential for dehalogenation (loss of chlorine atom) researchgate.net
Metal Salt Reduction SnCl₂·2H₂O Ethanol, room or elevated temperature High chemoselectivity, tolerance of functional groups strategian.comnih.gov Stoichiometric amounts of metal salt required, waste disposal
Novel CuO System CuO Hydrazine monohydrate, mild conditions Reusable catalyst, based on earth-abundant metal acs.org May require specific substrate compatibility

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov When attached to an aromatic ring, such as the quinoline system in this compound, it strongly deactivates the ring towards electrophilic substitution. Conversely, this potent electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

The nitro group at position 6 significantly lowers the electron density of the benzene (B151609) portion of the quinoline ring, particularly at the positions ortho and para to it (positions 5 and 7). This electron deficiency makes these positions susceptible to attack by nucleophiles. This activation is the basis for reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile can displace a hydrogen atom on the activated ring, a reaction demonstrated in various nitroquinoline systems. nih.gov

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile takes a position adjacent to the one originally bearing the leaving group. The presence of a nitro group can facilitate such reactions by strongly activating the aromatic ring to initial nucleophilic attack. nih.govnih.gov

In some highly activated systems, such as 1-methyl-3,6,8-trinitro-2-quinolone, the nitro group itself can be eliminated during a cine-substitution reaction. nih.gov The nucleophile attacks the 4-position, leading to the eventual elimination of the nitro group from the 3-position. nih.govnih.gov This high reactivity is often driven by steric strain that distorts the aromaticity of the quinolone ring, making it behave more like an activated nitroalkene. nih.gov

For a compound like 6-nitroquinoline (B147349), while a direct cine-substitution involving the loss of a vicinal group might be less common without additional activating factors, the underlying principle of nitro-activation is crucial. The powerful electron-withdrawing effect of the 6-nitro group can enable nucleophilic substitution of hydrogen at the adjacent C-5 position. rsc.org For instance, the reaction of 6-nitroquinoline with potassium cyanide leads to substitution at the 5-position, demonstrating the ability of the nitro group to direct nucleophilic attack to a neighboring carbon. rsc.org

Reduction Reactions to Amino-Quinoline Derivatives

Reactions Involving the Ethyl Group at Position 3

While specific literature detailing the functionalization of the 3-ethyl group on this compound is not extensively documented, the reactivity can be inferred from general principles of alkyl-substituted heteroaromatic compounds. The ethyl group presents several possibilities for chemical transformation, primarily at the benzylic-like α-position.

Potential reactions could include:

Oxidation: Under strong oxidizing conditions, such as with potassium permanganate or chromic acid, alkyl side chains on aromatic rings can be oxidized. For instance, methylquinolines can be oxidized to their corresponding quinoline carboxylic acids biosynce.com. It is plausible that the ethyl group of this compound could be oxidized to an acetyl group or, with more vigorous reagents, cleaved to form a carboxylic acid at the C3 position. However, the strongly deactivating nature of the 6-nitro group and the quinoline core might necessitate harsh reaction conditions, which could also affect other parts of the molecule.

Halogenation: Free radical halogenation at the benzylic position of the ethyl group could potentially be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation. This would yield a 3-(1-bromoethyl) derivative, a versatile intermediate for subsequent nucleophilic substitution reactions.

Deprotonation/Alkylation: The α-protons of the ethyl group are weakly acidic. The use of a very strong base could facilitate deprotonation, generating a carbanion that could then react with various electrophiles, allowing for the elongation or functionalization of the side chain.

These potential pathways highlight the synthetic handles available on the C3-ethyl group, although their practical application would require careful optimization to ensure selectivity over other reactive sites on the molecule.

Reactivity of the Quinoline Ring System

The quinoline ring is an aromatic system, but the presence of the nitrogen atom makes the pyridine (B92270) ring electron-deficient compared to the benzene ring. This, combined with the influence of the chloro, ethyl, and nitro substituents, dictates its reactivity towards various reagents.

Electrophilic aromatic substitution on the this compound core is expected to be a challenging transformation. The quinoline ring itself is deactivated towards electrophilic attack compared to benzene, a result of the electron-withdrawing inductive effect of the nitrogen atom. This deactivation is significantly intensified by the presence of the powerful electron-withdrawing nitro group at the C6 position and the chloro group at C2.

The directing effects of the substituents are as follows:

Ring Nitrogen: Strongly deactivating, particularly for the pyridine ring (positions 2, 3, 4). Under strongly acidic conditions (common for EAS reactions like nitration), the nitrogen becomes protonated, further increasing its deactivating effect.

6-Nitro Group: A powerful deactivating and meta-directing group. It will direct incoming electrophiles to the C5 and C7 positions.

2-Chloro Group: A deactivating but ortho-, para-directing group.

3-Ethyl Group: A weakly activating and ortho-, para-directing group.

Considering these combined influences, electrophilic attack is highly unlikely to occur on the already electron-poor pyridine ring. The reaction will preferentially take place on the benzenoid ring. The dominant directing influence will be the 6-nitro group, guiding the incoming electrophile to the positions meta to it, namely C5 and C7. Studies on the nitration of 6-substituted quinolines have shown that substitution generally occurs at the C5 position rsc.org. Therefore, for this compound, any successful EAS reaction would be expected to yield primarily the 5-substituted product.

Modern synthetic chemistry offers powerful alternatives to traditional EAS through transition-metal-catalyzed C-H functionalization. mdpi.com This approach allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds with high regioselectivity, often under milder conditions than classical methods. mdpi.com For quinoline scaffolds, catalysts based on palladium, rhodium, and copper have been extensively used to functionalize various positions. mdpi.com

For this compound, these strategies could enable:

C2-Arylation/Alkylation: While the C2 position is already substituted with chlorine, C-H functionalization is a well-established method for modifying this position in other quinolines. mdpi.com

Functionalization of other positions: Depending on the catalyst and directing group strategy employed, it may be possible to selectively functionalize C-H bonds at positions that are inaccessible via EAS, such as C4, C5, C7, or C8. The nitrogen atom of the quinoline ring can itself act as a directing group to guide the metal catalyst to the C8 position.

This methodology represents a highly versatile tool for creating structural diversity from the basic quinoline framework, overcoming the inherent reactivity patterns of the molecule. mdpi.com

Oxidative annulation is a process where new rings are constructed onto an existing aromatic scaffold through C-H activation and subsequent bond formation. This strategy has been successfully applied to the synthesis of polycyclic quinoline derivatives. For example, manganese dioxide has been used as an effective oxidizing agent to convert tetrahydroquinolines into fully aromatic quinolines. nih.gov Transition metal-catalyzed reactions, particularly with rhodium, have also been employed to achieve the oxidative annulation of quinolines with alkynes or alkenes, leading to the formation of novel fused heterocyclic systems. These reactions proceed via a cascade of C-H activation steps.

Applying such strategies to this compound could potentially lead to the synthesis of complex, polycyclic aromatic structures with unique electronic and steric properties, expanding its utility in materials science and medicinal chemistry.

Synthesis of Novel Derivatives from this compound as a Building Block

One of the most synthetically valuable features of this compound is the reactivity of the C2-chloro group. The chlorine atom is positioned on an electron-deficient pyridine ring and is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the ring nitrogen and the C6-nitro group. This makes it an excellent electrophilic site and a good leaving group for reactions with a wide array of nucleophiles.

This reactivity allows the molecule to serve as a key intermediate for building a library of 2-substituted quinoline derivatives. The general reaction involves the displacement of the chloride ion by a nucleophile (Nu-). Analogous reactions with structurally similar 2-chloroquinolines are well-documented and demonstrate the versatility of this approach. nih.govorientjchem.org

Nucleophile (Nu-H)Reagent/ConditionsResulting C2-SubstituentDerivative Class
Primary/Secondary Amine (R₂NH)Base (e.g., Et₃N), Solvent (e.g., EtOH), Heat-NR₂2-Aminoquinoline
Hydrazine (N₂H₄)Solvent (e.g., EtOH), Heat-NHNH₂2-Hydrazinylquinoline
Sodium Azide (NaN₃)Solvent (e.g., DMF)-N₃2-Azidoquinoline
Alcohol/Phenol (ROH)Strong Base (e.g., NaH), Solvent (e.g., THF)-OR2-Alkoxy/Aryloxyquinoline
Thiol/Thiophenol (RSH)Base (e.g., K₂CO₃), Solvent (e.g., DMF)-SR2-(Alkyl/Aryl)thioquinoline
Terminal Alkyne (RC≡CH)Pd/Cu catalysis (Sonogashira coupling)-C≡CR2-Alkynylquinoline

This table presents potential derivatizations based on the known reactivity of activated 2-chloroquinolines.

These substitution reactions are typically high-yielding and tolerant of a wide range of functional groups on the incoming nucleophile, making this compound a valuable and versatile building block in synthetic organic chemistry.

Scaffold Derivatization for Library Synthesis

No research articles or data were found describing the use of this compound as a scaffold for library synthesis.

Multi-component Reactions Utilizing the Compound

There is no available information on multi-component reactions that utilize this compound as a reactant.

Spectroscopic and Structural Elucidation of 2 Chloro 3 Ethyl 6 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 2-Chloro-3-ethyl-6-nitroquinoline, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethyl group.

The aromatic region would likely display signals for the H-4, H-5, H-7, and H-8 protons.

H-4 Proton: This proton is on the pyridine (B92270) ring and adjacent to the electron-donating ethyl group, but its chemical shift would also be influenced by the chlorine at C-2. It is expected to appear as a singlet.

Benzene (B151609) Ring Protons (H-5, H-7, H-8): The powerful electron-withdrawing nitro group at the C-6 position significantly deshields adjacent protons. The H-5 and H-7 protons would be most affected. Based on data for 6-nitroquinoline (B147349), the H-5 proton is expected to be a doublet shifted significantly downfield. chemicalbook.com The H-7 proton would likely appear as a doublet of doublets, and the H-8 proton as a doublet. For instance, in 2,4-diphenyl-6-nitroquinoline, the proton at H-5 appears as a doublet at δ 8.35 ppm, while the H-7 proton is part of a multiplet, and the H-8 proton is a distinct doublet at δ 8.87 ppm. rsc.org

Ethyl Group Protons: The ethyl group at C-3 would present a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), resulting from spin-spin coupling.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂- (ethyl)~2.8 - 3.0Quartet (q)~7.5
-CH₃ (ethyl)~1.3 - 1.5Triplet (t)~7.5
H-4~8.1 - 8.3Singlet (s)-
H-5~8.8 - 9.0Doublet (d)~2.4
H-7~8.4 - 8.6Doublet of Doublets (dd)J ≈ 9.2, 2.4
H-8~8.2 - 8.4Doublet (d)J ≈ 9.2

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show 11 distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of attached groups and the aromatic system.

Carbons of the Quinoline Ring: The carbon atoms attached to the chloro (C-2) and nitro (C-6) groups are expected to be significantly influenced. The C-2 carbon, bonded to both nitrogen and chlorine, would be shifted downfield. The C-6 carbon, bearing the nitro group, would also be downfield, as seen in 6-nitroquinoline. chemicalbook.com The presence of the ethyl group at C-3 would shield this carbon relative to an unsubstituted position.

Carbons of the Ethyl Group: The methylene (-CH₂-) and methyl (-CH₃-) carbons of the ethyl group would appear in the aliphatic region of the spectrum (typically < 40 ppm).

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂- (ethyl)~25 - 30
-CH₃ (ethyl)~13 - 16
C-2~150 - 152
C-3~135 - 138
C-4~138 - 140
C-4a~125 - 128
C-5~123 - 125
C-6~144 - 146
C-7~128 - 130
C-8~121 - 123
C-8a~148 - 150

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Complex Structure Assignment

For unambiguous assignment of protons and carbons, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also help to trace the connectivity of the aromatic protons, for instance, showing a correlation between H-7 and H-8, and between H-7 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-2, C-3, C-4a, C-6, C-8a) by observing their correlations with nearby protons. For example, the H-4 proton should show a correlation to C-2, C-3, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show a spatial relationship between the protons of the ethyl group and the H-4 proton, confirming the substitution pattern.

Application of NMR Guidelines for Regioselectivity Prediction

NMR spectroscopy is a powerful tool for determining the regioselectivity of chemical reactions. In the synthesis of substituted quinolines, different isomers can be formed. NMR is used to distinguish between these isomers. For example, if a reaction could potentially place the ethyl group at either the C-2 or C-3 position, NMR would be the definitive method to identify the correct product. The presence of a singlet for H-4 would strongly support the 3-ethyl substitution pattern. Furthermore, the specific chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern, allowing for clear differentiation between, for example, a 6-nitro and an 8-nitro derivative. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-Cl bond, the aromatic C-H bonds, and the aliphatic C-H bonds.

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ region, and the symmetric stretch appears in the 1300-1370 cm⁻¹ region. For 2,4-diphenyl-6-nitroquinoline, these bands are observed at 1595 cm⁻¹ and 1338 cm⁻¹. rsc.org

C-Cl Stretch: The carbon-chlorine bond stretch typically appears in the range of 600-800 cm⁻¹.

Aromatic C-H Stretch: These are typically observed as a group of weak to moderate bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl group would be found just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the quinoline ring system would appear in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (Ethyl)
1500 - 1560Asymmetric NO₂ StretchNitro
1400 - 1600C=C and C=N StretchQuinoline Ring
1300 - 1370Symmetric NO₂ StretchNitro
600 - 800C-Cl StretchChloro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₁H₉ClN₂O₂. Its molecular weight would be approximately 236.66 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 236. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 238 with about one-third the intensity of the M⁺ peak is expected.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a chlorine radical (Cl•) to give a fragment at m/z 201.

Loss of the nitro group (NO₂) to give a fragment at m/z 190.

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 207.

Loss of ethene (CH₂=CH₂) via a McLafferty-type rearrangement from the ethyl group.

Loss of hydrogen cyanide (HCN) from the quinoline ring, a common fragmentation pathway for quinolines, which would lead to a fragment at m/z 209. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the specific absorption maxima (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*) for this compound is not available in published literature. To perform this analysis, the compound would need to be synthesized and subjected to UV-Vis spectroscopic analysis using a suitable solvent. The resulting spectrum would reveal the wavelengths at which the molecule absorbs light, providing insight into its electronic structure. A data table of absorption maxima and molar absorptivity would typically be presented in this section.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported. Such a study would require the growth of a suitable single crystal of the compound, which could then be analyzed using X-ray diffraction. This technique would provide precise three-dimensional coordinates of the atoms within the crystal lattice, allowing for a detailed analysis of its molecular geometry and packing.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a crystal structure, the experimental bond lengths, bond angles, and torsion angles for this compound cannot be determined. This analysis is fundamental to understanding the molecule's conformation and the steric and electronic effects of its substituents. A detailed data table listing these geometric parameters would be a core component of this subsection.

Intermolecular Interactions and Crystal Packing

The nature of the intermolecular forces, such as hydrogen bonding, halogen bonding, or π-π stacking, that govern the crystal packing of this compound remains unknown in the absence of crystallographic data. Understanding these interactions is crucial for explaining the solid-state properties of the compound. This section would typically include a discussion of the packing motifs and the specific contacts between adjacent molecules in the crystal lattice.

Computational and Theoretical Studies

Molecular Modeling and Simulations

Conformational Analysis of the Compound

Therefore, it is not possible to provide the requested in-depth, scientifically accurate article focused solely on the computational and theoretical aspects of "2-Chloro-3-ethyl-6-nitroquinoline" at this time.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor.

Prediction of Binding Modes and Interaction Energies

The prediction of binding modes and the calculation of interaction energies are fundamental outputs of molecular docking simulations. These simulations can provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize a ligand-protein complex. For instance, studies on other quinoline (B57606) derivatives have successfully used these methods to predict their potential as therapeutic agents. However, no specific molecular docking studies detailing the binding modes or interaction energies of this compound with any macromolecule were found in the reviewed literature.

Covalent Docking for Mechanistic Insights

Covalent docking is a specialized type of molecular docking used when a ligand forms a covalent bond with its target. This approach is crucial for understanding the mechanism of action of irreversible inhibitors. While 2-chloroquinolines can be susceptible to nucleophilic substitution, which could theoretically lead to covalent modification of a biological target, there are no published covalent docking studies for this compound to provide mechanistic insights into such interactions.

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to explore the conformational space of a molecule and the stability of its complexes with other molecules over time. MD simulations can refine docking poses and provide a more accurate estimation of binding free energies. Despite the utility of this technique, no molecular dynamics simulation studies have been reported for this compound.

Structure-Activity Relationship (SAR) Studies (Computational/In Silico)

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. Computational, or in silico, SAR studies use computational models to predict how changes in a molecule's structure will affect its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds. For a QSAR model to be developed for a specific activity of this compound, a dataset of structurally related compounds with corresponding experimental activity data would be required. The absence of such data in the literature precludes the development of a specific QSAR model for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and predicting reaction outcomes. The Vilsmeier-Haack reaction, often used to synthesize 2-chloro-3-formylquinolines, is an example of a reaction whose mechanism can be studied computationally. While the synthesis of related quinolines has been documented, there is no available computational research that specifically elucidates the reaction mechanisms involved in the synthesis or further reactions of this compound.

Mechanistic Investigations of Chemical Transformations

Mechanism of Quinoline (B57606) Ring Formation with Specific Reagents

The synthesis of the quinoline core of 2-Chloro-3-ethyl-6-nitroquinoline can be achieved through various named reactions, each with a distinct mechanism. A particularly relevant method for nitro-substituted quinolines is a modification of the Friedländer synthesis, which involves a domino nitro reduction-heterocyclization sequence.

The general Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-diketone, β-ketoester, or β-ketonitrile). The mechanism under acidic conditions proceeds through the following key steps mdpi.comresearchgate.net:

Knoevenagel Condensation: The reaction initiates with an acid-catalyzed Knoevenagel condensation between the 2-aminoaryl carbonyl compound and the active methylene compound. This step forms a 2-aminocinnamyl intermediate.

Cyclization: The amino group of the intermediate then attacks the ketone carbonyl intramolecularly.

Dehydration and Aromatization: The resulting aminoalcohol intermediate readily dehydrates and aromatizes to form the stable quinoline ring system.

For nitro-containing precursors, an initial reduction of the nitro group to an amine is necessary. This can be accomplished in situ using reagents like iron in acetic acid (Fe/AcOH). The mechanism for this domino reaction can be summarized as mdpi.comresearchgate.net:

Nitro Group Reduction: The process begins with the reduction of the aromatic nitro group. Dissolving metal reductions, such as with Fe/AcOH, involve sequential single-electron transfers to the nitro group, followed by protonation, until the amine is formed. This method is mild and selective for the nitro function, leaving other reducible groups intact mdpi.com.

Knoevenagel Condensation and Cyclization: Once the 2-aminoaryl ketone is formed in situ, it immediately undergoes the Friedländer condensation as described above. The acidic medium facilitates both the reduction and the subsequent condensation and cyclization steps mdpi.com.

Other classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes syntheses, also proceed through distinct mechanistic pathways involving cyclization and oxidation steps iipseries.orguop.edu.pkchemistry-online.comwikipedia.org.

Detailed Mechanisms of Nucleophilic Substitution at Chloro-Substituted Positions

The chlorine atom at the C-2 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the quinoline nitrogen and the nitro group, which activate the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions uop.edu.pk.

The generally accepted mechanism for SNAr reactions on such electron-deficient heteroaromatic systems is a two-step addition-elimination process researchgate.netnih.gov:

Nucleophilic Addition and Formation of a Meisenheimer-like Intermediate: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitrogen atom and the nitro group, which stabilizes the intermediate. The hybridization of the attacked carbon changes from sp2 to sp3 researchgate.net.

Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored. This step is typically fast.

The rate-determining step is usually the formation of the Meisenheimer intermediate, as it involves the disruption of the aromatic system nih.gov. The presence of the strongly electron-withdrawing nitro group at the C-6 position further stabilizes the anionic intermediate, thereby facilitating the substitution at the C-2 position.

The reactivity in nucleophilic substitution is also influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with various nucleophiles such as amines, alkoxides, and thiolates can be used to introduce a wide range of functional groups at the C-2 position mdpi.comresearchgate.netnih.gov.

Mechanistic Pathways for Nitro Group Transformations (e.g., Reduction)

The nitro group at the C-6 position of this compound is a versatile functional group that can undergo several transformations, with reduction to an amino group being the most common. The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media masterorganicchemistry.com.

The mechanistic pathway for the reduction of an aromatic nitro group generally proceeds through a series of intermediates involving a total of six electrons and six protons to form the corresponding amine nih.gov:

Formation of a Nitroso Intermediate: The initial two-electron reduction of the nitro group leads to the formation of a nitroso derivative.

Formation of a Hydroxylamine Intermediate: A further two-electron reduction of the nitroso group yields a hydroxylamine intermediate.

Formation of the Amine: The final two-electron reduction of the hydroxylamine results in the formation of the amino group.

The specific intermediates and the exact mechanism can vary depending on the reducing agent and the reaction conditions. For example, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium formate is an efficient method for this transformation mdpi.com. The reaction involves the transfer of hydrogen from the donor to the nitro group on the catalyst surface.

The reduction of the nitro group significantly alters the electronic properties of the quinoline ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. This has profound implications for subsequent electrophilic substitution reactions masterorganicchemistry.com.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The existing substituents on the this compound ring dictate the regioselectivity of further derivatization reactions.

Nucleophilic Substitution: As discussed in section 6.2, the electron-withdrawing character of the ring nitrogen and the C-6 nitro group makes the C-2 and C-4 positions the most electrophilic and thus the primary sites for nucleophilic attack. Since the C-2 position is already substituted with a good leaving group (chloro), nucleophilic substitution will preferentially occur at this position.

Stereoselectivity: The ethyl group at the C-3 position introduces a potential for stereoisomerism if a new chiral center is created in its vicinity during a derivatization reaction. However, in most common derivatization reactions of the quinoline ring itself, the C-3 ethyl group primarily exerts a steric influence on the accessibility of adjacent positions. For reactions involving the ethyl group directly, such as free-radical halogenation at the benzylic position, the formation of a new stereocenter is possible, and the reaction may proceed with low stereoselectivity unless a chiral catalyst or reagent is employed.

The following table summarizes the expected regioselectivity for different types of reactions on this compound:

Reaction TypeReagentsExpected Position of AttackRationale
Nucleophilic Aromatic SubstitutionNu:⁻C-2Activation by ring N and NO₂ group; Cl is a good leaving group.
Electrophilic Aromatic SubstitutionE⁺C-5 or C-7Deactivation of pyridine (B92270) ring; NO₂ is a meta-director.
Radical SubstitutionNBS, lightα-carbon of the ethyl groupFormation of a stable benzylic radical.

Advanced Applications in Synthetic Organic Chemistry

2-Chloro-3-ethyl-6-nitroquinoline as a Key Synthon

Precursor for Complex Heterocyclic Systems

No information is available on the use of this compound as a precursor for complex heterocyclic systems.

Building Block for Natural Product Total Synthesis

There is no documented use of this compound as a building block in the total synthesis of natural products.

Role in Catalysis and Ligand Design

No information exists regarding the application of this compound in catalysis or ligand design.

Development of Novel Organic Reactions Using the Compound

There are no reports on the development of novel organic reactions utilizing this compound.

Future Research Directions and Unexplored Avenues

Exploration of Sustainable and Eco-Friendly Synthetic Routes

The development of green synthetic methods is a paramount goal in modern chemistry. For a compound like 2-Chloro-3-ethyl-6-nitroquinoline, future research could focus on moving away from traditional, often harsh, synthetic conditions. Key areas of exploration include:

Catalyst Development: Investigating the use of transition-metal catalysts (e.g., palladium, copper, nickel) for the key C-C and C-N bond-forming reactions in the synthesis of the quinoline (B57606) core. The goal would be to achieve high yields and selectivity under mild reaction conditions.

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents (e.g., glycerol (B35011), 2-methyltetrahydrofuran).

Energy Efficiency: Exploring the use of microwave or ultrasound assistance to accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

A hypothetical sustainable synthesis could involve a one-pot reaction combining a substituted aniline (B41778) with a suitable three-carbon synthon, catalyzed by a recyclable solid-supported acid catalyst.

Design and Synthesis of Advanced Quinoline Derivatives with Specific Functionalizations

The functional groups on this compound serve as handles for further molecular elaboration. Future work should focus on the selective modification of these groups to generate a library of novel quinoline derivatives.

Functional GroupPotential Modifications
Chloro Group The 2-chloro substituent is a prime site for nucleophilic aromatic substitution (SNAr) reactions. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to form new carbon-carbon bonds at this position.
Nitro Group The 6-nitro group can be readily reduced to an amino group, which can then be further functionalized. For example, the resulting amine could be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. The nitro group also activates the quinoline ring towards nucleophilic attack, a reactivity that can be further explored. mdpi.com
Ethyl Group While the ethyl group at the 3-position is generally less reactive, it could potentially be functionalized through free-radical reactions or by activation of the adjacent C-H bonds.

Integration of Flow Chemistry and Automation in Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. Future research in this area could involve:

Developing Continuous-Flow Processes: Designing and optimizing a continuous-flow synthesis of this compound and its derivatives. This would allow for safer handling of potentially hazardous reagents and intermediates.

Automated Reaction Optimization: Utilizing automated systems to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, stoichiometry) to identify the optimal conditions for the synthesis and functionalization of the target compound.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of this compound. Advanced techniques can provide valuable insights:

In-situ Spectroscopy: Employing techniques like in-situ FTIR and NMR spectroscopy to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the electronic structure and reactivity of the molecule. This can help in predicting the most likely sites for nucleophilic or electrophilic attack and in understanding the transition states of key reactions.

Broadening the Scope of Reactivity for all Functional Groups present

Beyond the standard transformations, there is significant scope for exploring novel reactivity patterns for the functional groups of this compound.

Chloro Group: Investigating less common transition-metal-catalyzed reactions, such as C-H activation/functionalization directed by the chloro group or its derivatives.

Nitro Group: Exploring the use of the nitro group as a directing group for ortho-lithiation or other metallation reactions, enabling further functionalization of the quinoline core. The nitro group can also participate in various cycloaddition reactions.

Ethyl Group: Research into the selective oxidation of the ethyl group to an acetyl or vinyl group would provide new synthetic handles for further derivatization.

Investigation of Materials Science Applications Based on Molecular Structure (excluding specific material properties)

The planar aromatic structure of the quinoline core, combined with the presence of electron-withdrawing (nitro, chloro) and electron-donating (ethyl) groups, suggests potential applications in materials science. Future research could focus on:

Synthesis of Conjugated Polymers: Using this compound as a monomer in polymerization reactions to create novel conjugated polymers. The electronic properties of these polymers could be tuned by the choice of co-monomers and the functionalization of the quinoline unit.

Development of Molecular Switches: Investigating the potential for the molecule to act as a molecular switch, where the conformation or electronic properties can be reversibly changed by an external stimulus such as light or an electric field.

Precursors for Carbon Materials: Exploring the use of this nitro-aromatic compound as a precursor for the synthesis of nitrogen-doped carbon materials through pyrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.